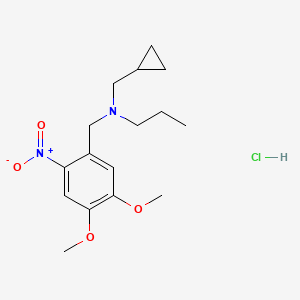
3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as DAP-2,5 or 2C-H-5 and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also have anti-inflammatory effects through its effects on the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have effects on the central nervous system, including altered perception, mood, and cognition. It may also have anti-inflammatory effects through its effects on the immune system.
实验室实验的优点和局限性
The advantages of using 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one in lab experiments include its potential as a research tool for investigating the central nervous system and its potential therapeutic applications. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are many potential future directions for research involving 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one. These include further investigation into its effects on the central nervous system and its potential therapeutic applications, as well as its effects on the immune system and potential anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a research tool for investigating various biological systems.
合成方法
The synthesis of 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then treated with acetic anhydride and triethylamine to form the final product.
科学研究应用
The potential scientific research applications of 3-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one are varied. This compound has been used in studies investigating its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders. It has also been used in studies investigating its potential as an anti-inflammatory agent and its effects on the immune system.
属性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17-9-8-13(16-17)14(18)6-4-11-10-12(19-2)5-7-15(11)20-3/h4-10H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGTKYZEPZLAZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B5266820.png)


![4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5266835.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylacetyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5266838.png)
![2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5266841.png)

![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5266856.png)
![N-(1-{1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5266859.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5266870.png)

![N-ethyl-N-(1-ethylpropyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5266876.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5266907.png)
